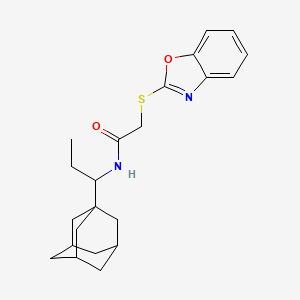
ethyl N-(4-acetylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further substituted with a 4-acetylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(4-acetylphenyl)carbamate can be synthesized through several methods. One common approach involves the acylation of ethyl phenylcarbamate with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is typically carried out at elevated temperatures (50-55°C) for a few hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetophenone derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various carbamate derivatives .
Applications De Recherche Scientifique
Ethyl N-(4-acetylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: This compound is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-(4-acetylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Ethyl N-(4-acetylphenyl)carbamate can be compared with other carbamate derivatives, such as mthis compound and tert-butyl N-(4-acetylphenyl)carbamate. While these compounds share similar structural features, their reactivity and applications may differ due to variations in the ester group. For example, tert-butyl carbamates are often more stable and less reactive than their ethyl counterparts, making them suitable for different applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, reactivity, and applications make it a valuable subject of study for researchers and professionals alike.
Propriétés
Numéro CAS |
5520-79-6 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |
Clé InChI |
YAVJICIKBWUEAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B15003074.png)
![3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B15003076.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-](/img/structure/B15003096.png)
![4-(3-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B15003099.png)
![3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B15003104.png)
![2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B15003106.png)
![{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}[5-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B15003113.png)
![7-(4-Carboxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15003115.png)
![N-(3-fluorobenzyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003117.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B15003118.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003121.png)
![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)
